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Compound of Interest

Compound Name: Custirsen

Cat. No.: B15568833 Get Quote

An in-depth analysis of the relationship between clusterin levels and the therapeutic efficacy of

Custirsen (OGX-011), an antisense oligonucleotide targeting clusterin, reveals a complex

interplay that has been explored in numerous preclinical and clinical studies. While initial

findings suggested a strong correlation between high clusterin levels and Custirsen's potential

to improve outcomes, definitive Phase III trials in metastatic castration-resistant prostate cancer

(mCRPC) did not confirm a statistically significant survival benefit in the overall patient

population. However, subgroup analyses from these and earlier studies provide compelling

evidence that on-treatment reduction of serum clusterin may be a predictive biomarker for a

subset of patients.

Custirsen is a second-generation antisense oligonucleotide designed to inhibit the production

of clusterin, a cytoprotective chaperone protein that is overexpressed in various cancers and is

associated with treatment resistance and poor prognosis.[1][2] The rationale for targeting

clusterin is to sensitize cancer cells to the cytotoxic effects of chemotherapy and other anti-

cancer agents. This guide provides a comprehensive comparison of Custirsen's performance

relative to clusterin levels, supported by experimental data from key clinical trials.

Quantitative Analysis of Custirsen Efficacy by
Clusterin Levels
The following tables summarize the key findings from clinical trials evaluating the correlation

between serum clusterin (sCLU) levels and overall survival (OS) in patients treated with

Custirsen in combination with chemotherapy.
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Table 1: Phase II Trial in a Second-Line Setting for Metastatic Castration-Resistant Prostate

Cancer (mCRPC)

Patient Subgroup
(by on-treatment
sCLU levels)

Treatment Arm
Median Overall
Survival (months)

p-value

Low sCLU

Custirsen +

Mitoxantrone/Predniso

ne (MPC)

15.1
<0.05 (compared to

high sCLU)

High sCLU

Custirsen +

Mitoxantrone/Predniso

ne (MPC)

6.2

Low sCLU

Custirsen +

Docetaxel/Prednisone

(DPC)

17.0
<0.05 (compared to

high sCLU)

High sCLU

Custirsen +

Docetaxel/Prednisone

(DPC)

12.1

Data from a

randomized Phase II

trial in patients with

mCRPC progressing

after first-line

docetaxel.[3][4]

Table 2: Phase II Trial in Non-Small Cell Lung Cancer (NSCLC)
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Patient Subgroup
(by on-treatment
sCLU levels)

Treatment Arm
Median Overall
Survival (months)

p-value

≤38 µg/ml (median)
Custirsen +

Gemcitabine/Platinum
27.1 0.02

>38 µg/ml (median)
Custirsen +

Gemcitabine/Platinum
16.1

Data from a single-

arm Phase I/II study in

chemotherapy-naive

advanced NSCLC.[5]

[6]

Table 3: Phase III SYNERGY Trial in First-Line Metastatic Castration-Resistant Prostate

Cancer (mCRPC)

Treatment Arm
Median Overall
Survival (months)

Hazard Ratio (95%
CI)

p-value

Custirsen +

Docetaxel/Prednisone
23.4 0.93 (0.79–1.10) 0.415

Docetaxel/Prednisone 22.0

Primary analysis of

the intent-to-treat

population.[7][8]

Table 4: Phase III AFFINITY Trial in Second-Line Metastatic Castration-Resistant Prostate

Cancer (mCRPC)
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Treatment Arm
Median Overall
Survival (months)

Hazard Ratio (95%
CI)

p-value

Custirsen +

Cabazitaxel/Prednison

e

14.1 0.95 (0.80–1.12) 0.53

Cabazitaxel/Prednison

e
13.4

Primary analysis of

the intent-to-treat

population. A meta-

analysis of three

randomized controlled

trials, including

SYNERGY and

AFFINITY, found no

significant

improvement in

overall survival with

the addition of

Custirsen.[9]

Experimental Protocols
Measurement of Serum Clusterin Levels
In several of the key clinical trials, including the Phase II study by Saad et al., serum clusterin

levels were measured using a solid-phase enzyme-linked immunosorbent assay (ELISA).[7]

[10]

Protocol: BioVendor Clusterin ELISA

Sample Collection and Preparation: Serum samples were collected from patients at baseline

and on day 1 of each treatment cycle.[7][10]

Assay Principle: The assay is a solid-phase sandwich ELISA. A monoclonal antibody specific

for human clusterin is pre-coated onto microplate wells.
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Procedure:

Patient serum samples, standards, and controls are pipetted into the wells.

Clusterin present in the sample binds to the immobilized antibody.

After washing, a biotin-conjugated polyclonal antibody specific for human clusterin is

added.

Following another wash, streptavidin-HRP is added, which binds to the biotinylated

antibody.

A substrate solution is then added, and the color development is proportional to the

amount of bound clusterin.

The reaction is stopped, and the absorbance is measured at a specific wavelength.

The concentration of clusterin in the samples is determined by comparing the optical

density of the samples to the standard curve.[11]

Visualizing the Mechanism and Workflow
To better understand the biological rationale and the experimental approach, the following

diagrams illustrate the key pathways and processes.
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Custirsen Mechanism of Action
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Caption: Mechanism of Custirsen in inhibiting clusterin and promoting apoptosis.
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Clusterin's Anti-Apoptotic Signaling
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Caption: Clusterin's role in inhibiting apoptosis via Bax and activating NF-κB.
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Clinical Trial Workflow for Custirsen Efficacy Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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